molecular formula C19H16Cl2O3 B11156890 7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11156890
M. Wt: 363.2 g/mol
InChI Key: XMYLJFPIJMHAAP-UHFFFAOYSA-N
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Description

7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 2,4-dichlorobenzyl alcohol with a suitable chromen-2-one precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16Cl2O3

Molecular Weight

363.2 g/mol

IUPAC Name

7-[(2,4-dichlorophenyl)methoxy]-4-propylchromen-2-one

InChI

InChI=1S/C19H16Cl2O3/c1-2-3-12-8-19(22)24-18-10-15(6-7-16(12)18)23-11-13-4-5-14(20)9-17(13)21/h4-10H,2-3,11H2,1H3

InChI Key

XMYLJFPIJMHAAP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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